Engineering Complexity: The Strategic Application of 2-Bromo-4-chloro-3-iodopyridine in Advanced Scaffold Synthesis
Engineering Complexity: The Strategic Application of 2-Bromo-4-chloro-3-iodopyridine in Advanced Scaffold Synthesis
Executive Summary
As a Senior Application Scientist in medicinal chemistry and agrochemical development, I frequently design workflows that require highly functionalized heterocyclic scaffolds. The compound 2-Bromo-4-chloro-3-iodopyridine (CAS: 1070870-41-5) represents a masterclass in designed reactivity [1]. By strategically placing three different halogens (Br, Cl, I) on a pyridine ring, chemists can leverage the distinct bond dissociation energies and oxidative addition rates of each carbon-halogen bond. This technical guide provides an in-depth analysis of its identifiers, physicochemical properties, and field-proven experimental protocols for orthogonal cross-coupling.
Chemical Identity and Structural Identifiers
Proper identification and tracking of building blocks are critical for regulatory compliance, safety data sheet (SDS) adherence, and reproducible research. The CAS Registry Number serves as the ultimate source of truth in chemical databases, validated by a specific check-digit algorithm [1].
Table 1: Quantitative Identifiers and Physicochemical Data
| Property / Identifier | Value |
| Chemical Name | 2-Bromo-4-chloro-3-iodopyridine |
| CAS Registry Number | 1070870-41-5 |
| Molecular Formula | C5H2BrClIN |
| Molecular Weight | 318.34 g/mol |
| InChI Key | NFUWRKVQFCTVNF-UHFFFAOYSA-N |
| MDL Number | MFCD18262195 |
| PubChem CID | 59332995 |
Structural Causality: The pyridine core is inherently electron-deficient. The presence of three halogens further depletes electron density via inductive effects (-I). This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position (chlorine), while the C3 (iodine) and C2 (bromine) positions are primed for transition-metal-catalyzed cross-coupling due to their weaker C-X bond strengths[1, 2].
Mechanistic Logic: The Principle of Orthogonal Reactivity
In drug development, the ability to sequentially functionalize a single core without the use of protecting groups is highly prized. The reactivity gradient in 2-Bromo-4-chloro-3-iodopyridine follows the strict thermodynamic order of carbon-halogen bond strengths: C-I < C-Br < C-Cl .
-
C-I Bond (Position 3): The weakest bond. It undergoes rapid oxidative addition with Palladium(0) catalysts at room temperature or under mild heating.
-
C-Br Bond (Position 2): Intermediate strength. Requires elevated temperatures and specific phosphine ligands to activate after the iodine has been substituted.
-
C-Cl Bond (Position 4): The strongest of the three. It typically resists standard Pd-catalyzed conditions used for I and Br, acting as a reliable placeholder for late-stage SNAr or specialized Buchwald-Hartwig aminations.
Fig 1: Orthogonal functionalization workflow exploiting differential halogen reactivity.
Experimental Protocol: Sequential Orthogonal Functionalization
To demonstrate the self-validating nature of this scaffold, the following protocol outlines a generalized two-step sequence (Suzuki-Miyaura followed by Sonogashira coupling). Every step is designed to prevent cross-reactivity.
Step 1: Chemoselective Suzuki-Miyaura Coupling at C3
-
Objective: Selectively couple an aryl boronic acid at the highly reactive iodine position.
-
Reagents: 2-Bromo-4-chloro-3-iodopyridine (1.0 eq), Aryl boronic acid (1.05 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).
-
Solvent: Toluene/H2O (4:1).
-
Procedure:
-
Degas the solvent mixture by bubbling argon for 15 minutes. (Causality: Oxygen poisons the Pd(0) catalyst, leading to unwanted homocoupling side products.)
-
Add the reagents to a Schlenk flask under an argon atmosphere.
-
Stir at 25-30°C for 4 hours. (Causality: Keeping the temperature low ensures the C-Br bond remains intact, achieving >95% chemoselectivity for the C-I bond.)
-
Quench with water, extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography.
-
Step 2: Sonogashira Coupling at C2
-
Objective: Introduce an alkyne at the bromine position of the newly formed intermediate.
-
Reagents: C3-substituted intermediate (1.0 eq), Terminal alkyne (1.2 eq), PdCl2(PPh3)2 (0.05 eq), CuI (0.1 eq), Triethylamine (solvent/base).
-
Procedure:
-
Dissolve the intermediate in degassed triethylamine.
-
Add the palladium catalyst, copper co-catalyst, and the terminal alkyne.
-
Heat to 70°C for 12 hours. (Causality: The elevated temperature and CuI co-catalyst are strictly required to overcome the higher activation energy of the C-Br oxidative addition.)
-
Filter through Celite to remove copper salts, concentrate under reduced pressure, and purify.
-
Advanced Analytical Validation: HR-AFM and Deep Learning
While standard 1H and 13C NMR spectroscopy are foundational for confirming the success of the above protocols, cutting-edge techniques are emerging for complex halogenated scaffolds. Recent studies have demonstrated the use of High-Resolution Atomic Force Microscopy (HR-AFM) combined with Deep Learning to extract molecular fingerprints [3].
Specifically, 2-Bromo-4-chloro-3-iodopyridine (CID: 59332995) has been successfully utilized as a benchmark molecule to train Convolutional Neural Networks (CNNs) to discern different halogens on a single aromatic ring. The model predicts the Extended Connectivity Fingerprint (ECFP4) directly from 3D HR-AFM image stacks, allowing for virtual screening and structural confirmation with up to 97.6% accuracy[3].
Fig 2: Multi-modal analytical validation combining NMR and HR-AFM deep learning.
Conclusion
2-Bromo-4-chloro-3-iodopyridine (CAS 1070870-41-5) is not merely a chemical reagent; it is a programmable matrix for molecular discovery. By strictly adhering to the thermodynamic principles of halogen reactivity, researchers can execute precise, predictable modifications, accelerating the pipeline for novel therapeutics and agrochemicals.
References
- Cas 1070870-41-5, 2-BroMo-4-chloro-3-iodo-pyridine | lookchem.Lookchem.com.
- 2-Bromo-4-chloro-3-iodopyridine | 1070870-41-5 - Sigma-Aldrich.Sigmaaldrich.com.
- Molecular identification via molecular fingerprint extraction from atomic force microscopy images - PMC.Nih.gov.
